molecular formula C16H17N5O3 B5917854 N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide

N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide

Cat. No. B5917854
M. Wt: 327.34 g/mol
InChI Key: CZFFMHMGGVDERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many cancer cells and plays a crucial role in their survival and proliferation. Therefore, BPTES has attracted significant attention as a potential anticancer agent.

Mechanism of Action

N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide binds to the active site of glutaminase, thereby blocking its activity. Glutaminase plays a critical role in the conversion of glutamine to glutamate, which is further metabolized to provide energy and biosynthetic precursors for cancer cells. By inhibiting glutaminase, this compound disrupts this metabolic pathway, leading to the selective death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It also inhibits the growth and proliferation of cancer cells, reduces tumor size, and enhances the efficacy of other anticancer agents. This compound has also been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide is its selectivity towards cancer cells, which makes it a potent anticancer agent. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy. Moreover, this compound has a short half-life, which limits its use as a therapeutic agent.

Future Directions

There are several future directions for N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide research. One potential area is the development of more potent and selective glutaminase inhibitors based on the structure of this compound. Another direction is the combination of this compound with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in cancer patients.

Synthesis Methods

N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and purification techniques to obtain the final product in high yield and purity.

Scientific Research Applications

N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in the levels of glutamate and other downstream metabolites. This, in turn, impairs the growth and survival of cancer cells, making this compound a promising candidate for cancer therapy.

properties

IUPAC Name

N-(3-butyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-4-7-21-15(23)13-14(20-16(21)24)19-12-8-10(17-9(2)22)5-6-11(12)18-13/h5-6,8H,3-4,7H2,1-2H3,(H,17,22)(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFMHMGGVDERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NC3=C(C=C(C=C3)NC(=O)C)N=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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